Arginomycin
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Overview
Description
Arginomycin is a natural product found in Streptomyces arginensis with data available.
Scientific Research Applications
Antibiotic Production and Characteristics
- Production and Isolation : Arginomycin is a nucleoside antibiotic produced by Streptomyces arginesis. It is known for inhibiting the growth of Gram-positive bacteria and fungi and is structurally related to blasticidin S. It has been characterized as relatively non-toxic (Argoudelis et al., 1987).
Biosynthesis
- Biosynthesis of β-Methylarginine Residue : this compound features a rare amino acid, β-methylarginine, which is attached to the deoxyhexose moiety via a 4′-aminoacyl bond. The biosynthetic gene cluster for this compound from Streptomyces arginensis NRRL 15941 includes 14 putative essential open reading frames. The enzymes involved in this process include aspartate aminotransferase (AAT) and S-adenosyl methionine (SAM)-dependent methyltransferase (Feng et al., 2014).
Antibiotic Susceptibility Enhancement
- Enhancement of Antibiotic Susceptibility : Arginine, a component of this compound, has been shown to enhance the killing of Pseudomonas aeruginosa by ciprofloxacin and tobramycin under anaerobic conditions. It also enhances antibiotic efficacy in mature biofilms (Borriello et al., 2006).
Applications in Bioengineering
- Production of Hydroxyarginine : The synthesis of 3-Hydroxyarginine (3-OH-Arg), an important intermediate for the synthesis of antibiotics like viomycin, was achieved through protein engineering and recombinant whole-cell biocatalysis. This method represents an efficient strategy for the production of hydroxylated amino acids (Mao et al., 2020).
Cellular Uptake Mechanisms
- Guanidinylated Neomycin for Cellular Uptake : this compound's derivative, guanidinoneomycin, can carry large bioactive molecules across cell membranes. This occurs through a heparan sulfate-dependent pathway, demonstrating the potential for targeted drug delivery (Elson-Schwab et al., 2007).
Properties
CAS No. |
106133-33-9 |
---|---|
Molecular Formula |
C18H28N8O5 |
Molecular Weight |
436.5 g/mol |
IUPAC Name |
3-[[2-amino-5-[carbamimidoyl(methyl)amino]-3-methylpentanoyl]amino]-6-(4-amino-2-oxopyrimidin-1-yl)-3,6-dihydro-2H-pyran-2-carboxylic acid |
InChI |
InChI=1S/C18H28N8O5/c1-9(5-7-25(2)17(21)22)13(20)15(27)23-10-3-4-12(31-14(10)16(28)29)26-8-6-11(19)24-18(26)30/h3-4,6,8-10,12-14H,5,7,20H2,1-2H3,(H3,21,22)(H,23,27)(H,28,29)(H2,19,24,30) |
InChI Key |
QHXNKYPHTJBRJV-UHFFFAOYSA-N |
SMILES |
CC(CCN(C)C(=N)N)C(C(=O)NC1C=CC(OC1C(=O)O)N2C=CC(=NC2=O)N)N |
Canonical SMILES |
CC(CCN(C)C(=N)N)C(C(=O)NC1C=CC(OC1C(=O)O)N2C=CC(=NC2=O)N)N |
Synonyms |
arginomycin U 72026 U-72026 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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